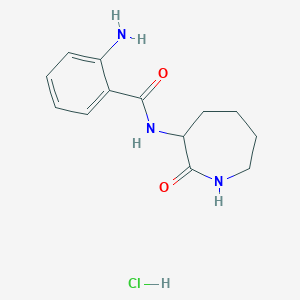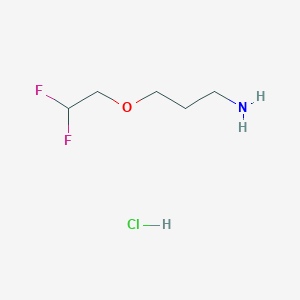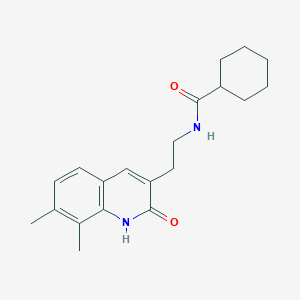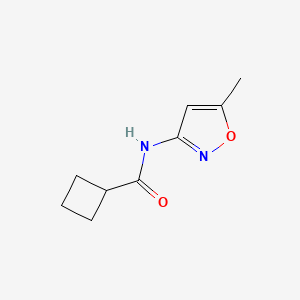
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity and Enzyme Inhibition
This compound has been investigated for its antibacterial properties. Researchers synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides. These molecules exhibited appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. Additionally, some of the synthesized compounds demonstrated strong antibacterial and antitubercular properties . The potential mode of action was explored through molecular docking, revealing binding interactions with both DHFR and enoyl ACP reductase active sites.
Anti-Tumoral Effects
While not directly related to the compound , another study investigated the anti-tumoral effects of a similar compound, (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole . It was evaluated for its impact on tumor cell viability and cytotoxicity on normal somatic cells. The results highlighted its potential as an anti-tumor agent .
Cell-Specific Productivity Enhancement
In a different context, the structure-activity relationship of a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) , was studied. Interestingly, 2,5-dimethylpyrrole was found to enhance cell-specific productivity .
Antioxidant Activity
Although not directly linked to the compound , researchers synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . These compounds were evaluated for antioxidant activity using various methods, including hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .
properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-6-5-7-17(14-15)22-10-12-23(13-11-22)19(25)18-16(2)21-20(26-18)24-8-3-4-9-24/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVASBSRJLWVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2723297.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)

![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)
![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)


